1-methyl-6-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide
CAS No.: 1206989-97-0
Cat. No.: VC11958846
Molecular Formula: C15H13N5O2
Molecular Weight: 295.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206989-97-0 |
|---|---|
| Molecular Formula | C15H13N5O2 |
| Molecular Weight | 295.30 g/mol |
| IUPAC Name | 1-methyl-6-oxo-N-[4-(1H-pyrazol-5-yl)phenyl]pyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C15H13N5O2/c1-20-14(21)7-6-13(19-20)15(22)17-11-4-2-10(3-5-11)12-8-9-16-18-12/h2-9H,1H3,(H,16,18)(H,17,22) |
| Standard InChI Key | AXFJHRUMRXIPMS-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C=CC(=N1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
| Canonical SMILES | CN1C(=O)C=CC(=N1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Introduction
1-methyl-6-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide is a compound belonging to the class of dihydropyridazinones. It features a six-membered pyridazine ring with a double bond between positions 1 and 6, a carbonyl group at position 6, and a methyl group attached to the nitrogen atom at position 1. The compound also includes a carboxamide group linked at position 3 of the pyridazine ring. Additionally, it has a phenyl group attached at position 2, which is further linked to a pyrazole ring at the fourth position of the phenyl group .
Biological and Chemical Relevance
While specific biological or chemical applications of this compound are not detailed in the available literature, dihydropyridazinones are generally of interest for their potential pharmacological properties. Compounds within this class may exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, depending on their structural modifications.
Research Findings and Future Directions
Due to the limited availability of specific research findings on 1-methyl-6-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide, further studies are needed to explore its potential applications and properties. Future research should focus on synthesizing this compound using optimized methods and evaluating its biological activities to determine its potential therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume